Technical Whitepaper: 1-Bromo-2-(2-ethoxyethoxy)ethane
Technical Whitepaper: 1-Bromo-2-(2-ethoxyethoxy)ethane
Topic: 1-Bromo-2-(2-ethoxyethoxy)ethane chemical properties Content Type: In-depth Technical Guide
Advanced Characterization, Synthesis, and Application in Medicinal Chemistry[1]
Executive Summary
1-Bromo-2-(2-ethoxyethoxy)ethane (CAS: 54550-36-6) is a specialized short-chain polyethylene glycol (PEG) derivative functioning as a high-value alkylating agent.[1][2] Commonly referred to as 2-(2-ethoxyethoxy)ethyl bromide , this electrophile is critical in the synthesis of heterobifunctional linkers for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized ionic liquids.[1] Its unique structure—a terminal bromide leaving group coupled with a hydrophilic ethoxy-ethoxy chain—allows researchers to introduce precise spacer lengths and solubility-enhancing motifs into hydrophobic drug scaffolds without altering the pharmacophore's core binding affinity.[1]
Chemical Identity & Physical Properties
The following data establishes the baseline physicochemical profile for 1-Bromo-2-(2-ethoxyethoxy)ethane, essential for calculating stoichiometry and reaction kinetics.
| Property | Specification |
| IUPAC Name | 1-Bromo-2-(2-ethoxyethoxy)ethane |
| Common Synonyms | 2-(2-Ethoxyethoxy)ethyl bromide; Diethylene glycol monoethyl ether bromide |
| CAS Number | 54550-36-6 |
| Molecular Formula | C₆H₁₃BrO₂ |
| Molecular Weight | 197.07 g/mol |
| SMILES | CCOCCOCCBr |
| InChI Key | UEDIWIFQWRXXJG-UHFFFAOYSA-N |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 86–88 °C at 12 mmHg |
| Density | 1.299 g/mL at 25 °C |
| Refractive Index | n20/D 1.4530 |
| Solubility | Miscible with DCM, THF, Acetonitrile; limited solubility in water |
Synthesis & Production Methodology
The synthesis of 1-Bromo-2-(2-ethoxyethoxy)ethane is a nucleophilic substitution where the hydroxyl group of diethylene glycol monoethyl ether is replaced by a bromide.[1] The preferred industrial and laboratory method utilizes Phosphorus Tribromide (PBr₃) due to its efficiency and the ease of byproduct removal.[1]
Protocol: Bromination via Phosphorus Tribromide
Rationale: Direct bromination with PBr₃ avoids the harsh conditions of HBr reflux, preserving the ether linkages from cleavage.[1]
Reagents:
-
Diethylene glycol monoethyl ether (Carbitol) [Substrate][1][3]
-
Phosphorus Tribromide (PBr₃) [Brominating Agent]
-
Sodium Bicarbonate (NaHCO₃) [Neutralizer]
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Diethyl Ether or Dichloromethane [Extraction Solvent][1]
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask with 1.6 mol (approx. 215 g) of diethylene glycol monoethyl ether. Equip with a magnetic stir bar, addition funnel, and inert gas (N₂) inlet.[1]
-
Addition: Cool the system to 0–5 °C. Add 0.5 mol (135.4 g) of PBr₃ dropwise over 2 hours. Control exotherm to prevent ether cleavage.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–14 hours.
-
Quenching: Pour the reaction mixture onto ice water (500 mL) to hydrolyze excess PBr₃.
-
Extraction: Extract the oily bottom layer with diethyl ether (3 x 100 mL).
-
Purification: Wash the organic phase with 10% NaHCO₃ (2x) and brine. Dry over anhydrous MgSO₄.
-
Isolation: Concentrate under reduced pressure. Distill the residue under vacuum (12 mmHg). Collect fractions boiling at 86–88 °C.
Yield Expectation: ~40–60% depending on moisture control.[1]
Figure 1: Synthetic pathway converting glycol ether to alkyl bromide via PBr3 mediated substitution.
Reactivity Profile & Mechanism
1-Bromo-2-(2-ethoxyethoxy)ethane acts as a "soft" electrophile in Sₙ2 reactions.[1] The primary bromide is susceptible to attack by a wide range of nucleophiles, including phenoxides, amines, and thiols.[1]
Mechanistic Insight: The Neighboring Group Effect
While the reaction proceeds via Sₙ2, the presence of ether oxygens in the chain can assist in cation stabilization if the transition state becomes loose, or conversely, can chelate metal cations (e.g., K⁺, Na⁺) in the reaction medium.[1] This "crown ether-like" behavior often accelerates alkylation rates when using carbonate bases (K₂CO₃) in acetonitrile, as the polyether chain solvates the potassium ion, creating a "naked," more reactive phenoxide anion.[1]
Key Reaction Classes:
-
O-Alkylation (Ether Synthesis): Reaction with phenols to create PEGylated aryl ethers.[1]
-
N-Alkylation (Quaternization): Reaction with imidazoles or triazoles to form ionic liquids.
-
Finkelstein Reaction: Conversion to the iodide analog (using NaI in acetone) to increase reactivity for sterically hindered substrates.[1]
Applications in Drug Discovery
The molecule is a staple in "Linkerology"—the science of designing connectors for bifunctional therapeutics.[1]
A. PROTAC Linker Synthesis
In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).[1] This bromide provides a precise 2-unit PEG spacer (approx. 9 Å length).
-
Protocol: React with a phenolic E3 ligase ligand (e.g., Thalidomide derivative) or a Target Protein ligand.[1]
-
Advantage: The ethoxy tail improves water solubility compared to pure alkyl chains, reducing the lipophilicity (logP) of the final drug candidate.[1]
B. Functionalized Ionic Liquids
Reaction with N-methyl-1,2,4-triazole yields N-2-(2-ethoxyethoxy)ethyl-N-methyltriazolium bromide.[1][4] These salts are used as specialized solvents in transition-metal catalysis, providing high density and unique solvation shells for organic synthesis.[1]
Experimental Workflow: Phenol Alkylation (Linker Attachment)
Objective: Attach the PEG linker to a phenol moiety (e.g., Methyl 3-fluoro-4-hydroxybenzoate).[1]
-
Dissolution: Dissolve 1.0 eq of Phenol substrate in Acetonitrile (ACN).
-
Deprotonation: Add 1.5 eq of Potassium Carbonate (K₂CO₃).[1] Stir for 30 min.
-
Alkylation: Add 1.2 eq of 1-Bromo-2-(2-ethoxyethoxy)ethane .
-
Reflux: Heat to 60–80 °C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Purify via silica gel chromatography (Hexane/EtOAc).
Figure 2: Workflow for attaching the PEG2-Ethyl linker to a phenolic drug scaffold.
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents and strong bases.[1]
References
-
Synthesis & Properties: Diethylene Glycol Monoethyl Ether Bromination Protocol. PrepChem. Available at: [Link]
-
Ionic Liquid Synthesis: Triazolium Salt Synthesis using PEG Bromides. PubChem Patent Data. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-Bromo-2-(2-ethoxyethoxy)ethane|CAS 54550-36-6|C6H13BrO2 [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 6086-21-1 | 1-Methyl-1,2,4-triazole | Talazoparib | Ambeed.com [ambeed.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. canbipharm.com [canbipharm.com]
- 7. fishersci.dk [fishersci.dk]
